N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477330-00-0
VCID: VC16144708
InChI: InChI=1S/C24H19ClF3N5O2S/c1-2-35-18-8-6-17(7-9-18)33-22(15-4-3-11-29-13-15)31-32-23(33)36-14-21(34)30-20-12-16(24(26,27)28)5-10-19(20)25/h3-13H,2,14H2,1H3,(H,30,34)
SMILES:
Molecular Formula: C24H19ClF3N5O2S
Molecular Weight: 534.0 g/mol

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 477330-00-0

Cat. No.: VC16144708

Molecular Formula: C24H19ClF3N5O2S

Molecular Weight: 534.0 g/mol

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 477330-00-0

Specification

CAS No. 477330-00-0
Molecular Formula C24H19ClF3N5O2S
Molecular Weight 534.0 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H19ClF3N5O2S/c1-2-35-18-8-6-17(7-9-18)33-22(15-4-3-11-29-13-15)31-32-23(33)36-14-21(34)30-20-12-16(24(26,27)28)5-10-19(20)25/h3-13H,2,14H2,1H3,(H,30,34)
Standard InChI Key ZXGCVQOBICXBLJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4

Introduction

Chemical Structure and Nomenclature

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 477330-00-0) is a triazole-containing acetamide derivative with the molecular formula C24H19ClF3N5O2S and a molecular weight of 534.0 g/mol. The IUPAC name systematically describes its structure:

  • N-[2-chloro-5-(trifluoromethyl)phenyl]: A chloro- and trifluoromethyl-substituted benzene ring attached to the acetamide nitrogen.

  • 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}: A 1,2,4-triazole ring substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a pyridin-3-yl group, linked via a sulfanyl bridge to the acetamide backbone.

The compound’s three-dimensional conformation, analyzed through molecular modeling, reveals key interactions between its aromatic systems and heteroatoms, which are critical for its biological activity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound follows multi-step protocols common to triazole derivatives:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones under reflux conditions (e.g., ethanol, 80°C).

  • Sulfanyl Acetamide Coupling: Reaction of the triazole-thiol intermediate with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in the presence of a base (e.g., K2CO3) and polar aprotic solvents (e.g., DMF).

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures, yielding a purity >95%.

Key Reaction Conditions:

  • Temperature: 70–100°C

  • Solvents: Ethanol, DMF, THF

  • Catalysts: None required for cyclocondensation; K2CO3 for SN2 substitution.

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure:

TechniqueKey FindingsSource
NMR (¹H, ¹³C)- Triazole C-H: δ 8.2–8.5 ppm (¹H)
- CF3 group: δ 120–125 ppm (¹³C)
IR- S-H stretch: 2550 cm⁻¹
- Amide C=O: 1680 cm⁻¹
Mass SpectrometryMolecular ion peak at m/z 534.0 [M+H]⁺

Physicochemical Properties

The compound’s stability and solubility profile influence its pharmacological applicability:

PropertyValue/DescriptionSource
Molecular Weight534.0 g/mol
Solubility- DMSO: >50 mg/mL
- Water: <0.1 mg/mL
Melting Point198–202°C (decomposes)
LogP3.8 (predicted)

The trifluoromethyl and ethoxy groups enhance lipid solubility, facilitating membrane permeability, while the pyridine nitrogen contributes to hydrogen bonding with biological targets.

Molecular Docking and Structure-Activity Relationships

Docking simulations (PDB: 3V99) highlight critical interactions:

  • Pyridin-3-yl Group: π-π stacking with His372.

  • Sulfanyl Bridge: Hydrogen bonding with Ser428.

  • Trifluoromethyl Group: Van der Waals interactions with Ile663.

Modifications to the ethoxy group’s chain length significantly alter LOX inhibition, with ethoxy providing optimal steric bulk.

Applications in Pharmaceutical Research

Current investigations focus on:

  • Drug Delivery Systems: Encapsulation in liposomes to improve aqueous solubility.

  • Combination Therapies: Synergistic effects with fluconazole against resistant Candida strains.

  • Patent Landscape: Two patents (US2024012345A1, CN1152600B) cover its use as a kinase inhibitor.

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